molecular formula C17H15N3O2S B2781730 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886919-54-6

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No. B2781730
M. Wt: 325.39
InChI Key: VGSFLJYVJUWZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide” is a chemical compound with the molecular formula C17H15N3O2S and a molecular weight of 325.391. It is not intended for human or veterinary use and is typically used for research purposes23.



Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is likely synthesized in a laboratory setting for research purposes23.



Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, given its structure, it may participate in various organic reactions typical of oxadiazoles and amides.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. However, given its molecular formula and weight, it can be inferred that it is a solid compound1.


Scientific Research Applications

Glutaminase Inhibition and Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those similar to N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, have been explored for their potent and selective inhibition of kidney-type glutaminase (GLS). These inhibitors demonstrate therapeutic potential in cancer treatment by attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models due to their ability to inhibit an enzyme crucial for cancer cell metabolism and survival Shukla et al., 2012.

Antimicrobial and Antifungal Activities

1,3,4-Oxadiazole derivatives exhibit significant antimicrobial and antifungal activities. These compounds, including N-substituted derivatives, have been tested against various bacteria and fungi, showing considerable inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. The antimicrobial efficacy of these compounds makes them promising candidates for the development of new therapeutic agents against infectious diseases Kaplancıklı et al., 2012; Rehman et al., 2016.

Anti-Inflammatory Activity

Compounds containing the 1,3,4-oxadiazole moiety, similar to N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide, have been synthesized and evaluated for their anti-inflammatory properties. These compounds show promising anti-inflammatory activity, offering potential as therapeutic agents for treating inflammation-related disorders Nargund et al., 1994.

Antioxidant Properties

Research into heterocyclic 1,3,4-oxadiazole and pyrazole derivatives has revealed compounds with significant antioxidant potential. These findings underscore the potential application of such derivatives in combating oxidative stress and related diseases, highlighting the broader pharmacological relevance of N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide analogs Faheem, 2018.

Safety And Hazards

The specific safety and hazards associated with this compound are not detailed in the search results. However, it is not intended for human or veterinary use, indicating that it may pose risks if improperly handled23.


Future Directions

The future directions for this compound are not specified in the search results. However, given its potential biological activities, it may be of interest in the development of new drugs4.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23-14-9-7-13(8-10-14)16-19-20-17(22-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSFLJYVJUWZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

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